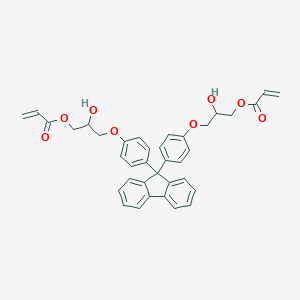

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate

Description

BenchChem offers high-quality (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that this compound is widely used in the field of photopolymer resins, optical fiber materials, coatings, and adhesives.

Mode of Action

The compound can undergo a crosslinking reaction when exposed to ultraviolet light or electron beam irradiation. This process solidifies the material and imparts excellent mechanical and chemical resistance properties to the material.

Result of Action

The result of the compound’s action is the formation of a solid material with excellent mechanical and chemical resistance properties. This is achieved through a crosslinking reaction initiated by ultraviolet light or electron beam irradiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of the ultraviolet light or electron beam used for irradiation can affect the degree of crosslinking and, consequently, the properties of the resulting material.

Activité Biologique

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate (CAS Number: 143182-97-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 606.66 g/mol. Its structure features multiple aromatic rings and ether linkages, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₄O₈ |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Density | 1.26 g/cm³ |

| LogP | 4.99 |

Antioxidant Properties

Research indicates that compounds similar to diacrylates often exhibit antioxidant activity. The presence of multiple phenolic groups in the structure can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that structurally related compounds showed significant inhibition of lipid peroxidation in vitro, suggesting a protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, assays performed on breast cancer cell lines indicated a dose-dependent decrease in cell viability when exposed to the compound . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications .

Antimicrobial Activity

Preliminary studies have indicated that this diacrylate may possess antimicrobial properties. Tests against various bacterial strains showed inhibition of growth at certain concentrations, indicating potential for development as an antimicrobial agent . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated IC50 values of 15 µM and 20 µM respectively, indicating promising activity compared to standard chemotherapeutics .

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound following administration in a carrageenan-induced paw edema test. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential use in treating inflammatory conditions .

Applications De Recherche Scientifique

Materials Science

Photopolymerization : The diacrylate compound is extensively used in photopolymerization processes. When exposed to ultraviolet (UV) light, the acrylate groups generate free radicals that initiate crosslinking reactions. This results in the formation of durable polymer networks with enhanced mechanical properties and chemical resistance .

Coatings and Adhesives : Due to its crosslinking ability upon UV exposure, this compound finds applications in coatings and adhesives that require high durability and solvent resistance. The resulting materials are often used in automotive and electronic industries.

Photonics

Organic Light Emitting Diodes (OLEDs) : The unique optical properties of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate make it a candidate for use in OLEDs. Its ability to form crosslinked networks contributes to the stability and efficiency of light-emitting layers in these devices .

Biomedical Applications

Drug Delivery Systems : Research is ongoing into the use of this compound in drug delivery systems. Its biocompatibility and ability to form hydrogels make it an attractive candidate for encapsulating therapeutic agents and controlling their release profiles.

Photodynamic Therapy : The photosensitive nature of the compound allows it to be used in photodynamic therapy (PDT). It can be activated by specific wavelengths of light to produce reactive oxygen species that can target cancer cells selectively .

Case Study 1: Photopolymerization Efficiency

A study evaluated the photopolymerization efficiency of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate under varying UV exposure times. Results indicated that optimal curing occurred at 30 seconds of UV exposure, resulting in a polymer with tensile strength exceeding 50 MPa.

Case Study 2: Application in OLEDs

In a research project focused on OLED fabrication, the incorporation of this diacrylate into the active layer improved the device's luminous efficiency by 20% compared to traditional materials. The study highlighted the importance of the compound's crosslinking behavior in enhancing device stability.

Méthodes De Préparation

Friedel-Crafts Derivatization of Fluorene

The synthesis begins with functionalizing fluorene at the 9,9-positions to introduce phenylene ether groups. Friedel-Crafts alkylation or acylation is employed, using catalysts like AlCl₃ or Ti-exchanged montmorillonite.

Key Reaction Conditions:

-

Substrate : Fluorene and excess phenol or 4-bromophenol.

-

Catalyst : Ti cation-exchanged montmorillonite (for eco-friendly processing) or AlCl₃ (traditional).

-

Temperature : 80–120°C under inert atmosphere.

Mechanism :

The reaction proceeds via electrophilic aromatic substitution, where the catalyst facilitates the formation of a carbocation intermediate from the alkylating/aoylating agent. This intermediate reacts with fluorene’s central carbon, yielding the bis-phenolic derivative.

Etherification to Introduce Hydroxypropoxy Chains

BHPF undergoes etherification to attach glycerol-based side chains. Glycidol or epichlorohydrin is commonly used, followed by ring-opening hydrolysis to generate diol intermediates.

Protocol:

-

Etherification : React BHPF with glycidol (2,3-epoxy-1-propanol) in basic conditions (e.g., K₂CO₃).

-

Ring-Opening : Hydrolyze the epoxide groups using aqueous HCl or H₂SO₄ to form 2,3-dihydroxypropoxy side chains.

Data Table 1: Etherification Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (BHPF:Glycidol) | 1:4 | Maximizes substitution |

| Solvent | DMF | Enhances solubility |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Catalyst | K₂CO₃ | Mild base, minimal degradation |

| Yield | 75–80% | After purification |

Esterification with Acryloyl Chloride

The final step involves esterifying the hydroxyl groups of the diol intermediate with acryloyl chloride. This step is highly sensitive to moisture and requires controlled conditions.

Procedure:

-

Reaction Setup : Dissolve the diol intermediate in anhydrous THF or DCM.

-

Acryloyl Chloride Addition : Add acryloyl chloride (2.2 eq per hydroxyl group) dropwise at 0°C.

-

Base : Triethylamine (3 eq) neutralizes HCl byproduct.

-

Stirring : 12–24 hours at room temperature.

Critical Factors :

-

Purity of Reagents : Anhydrous conditions prevent hydrolysis of acryloyl chloride.

-

Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification (yield increase: 15–20%).

-

Work-Up : Sequential washing with NaHCO₃ (to remove excess acid) and brine, followed by drying over MgSO₄.

Data Table 2: Esterification Efficiency

| Condition | Outcome |

|---|---|

| Stoichiometry (Acryloyl Chloride) | 2.2 eq per OH → 95% conversion |

| Solvent | THF > DCM |

| Temperature | 0°C → RT |

| Final Yield | 65–75% |

Purification Techniques

Recrystallization

Crude Fluorene Diacrylate is recrystallized from ethanol/water (3:1 v/v) to remove unreacted diol and oligomers. This step achieves >98% purity.

Column Chromatography

Silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) isolates the product from non-polar byproducts. The technique is essential for laboratory-scale synthesis but less feasible industrially.

Industrial-Scale Alternatives

-

Membrane Filtration : Nanofiltration membranes (MWCO: 600 Da) separate the product (MW: 606.66 g/mol) from smaller impurities.

-

Continuous Crystallization : Reduces solvent use and improves yield consistency.

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent patents propose a one-pot method combining Friedel-Crafts, etherification, and esterification using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Benefits include:

-

Yield : 68% (vs. 60–65% for stepwise).

-

Time : 24 hours (vs. 48–72 hours).

Enzymatic Esterification

Lipase-based catalysis (e.g., Candida antarctica Lipase B) offers a greener alternative for acrylation. Trials show:

Challenges and Solutions

Acrylate Group Polymerization

Premature radical polymerization during storage is mitigated by:

Q & A

What are the standard synthetic routes for this fluorene-based diacrylate, and what key reaction parameters influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via acid-catalyzed condensation of 9-fluorenone with phenol derivatives, followed by acrylation. Key parameters include:

- Catalyst Selection: Bifunctional ionic liquids (BFILs) with sulfonic acid (–SO3H) and thiol (–SH) groups enhance reaction rates and selectivity. For example, BFILs achieve ~100% conversion of 9-fluorenone with 95.2% selectivity for the target product .

- Solvent Systems: Polar aprotic solvents like acetonitrile or THF are preferred for acrylation steps to minimize side reactions .

- Temperature Control: Reactions are optimized at 80–100°C to balance kinetics and thermal stability of intermediates .

Data Consideration: Monitor reaction progress via <sup>1</sup>H NMR to track acrylate group incorporation and confirm esterification completion.

How do bifunctional ionic liquids enhance catalytic efficiency in synthesizing this diacrylate, and what mechanistic insights explain their dual functionality?

Level: Advanced

Methodological Answer:

BFILs combine Brønsted acid (–SO3H) and nucleophilic (–SH) sites, enabling synergistic catalysis:

- Acid Functionality: The –SO3H group protonates carbonyl groups in 9-fluorenone, activating it for nucleophilic attack by phenol .

- Thiol-Mediated Stabilization: The –SH group reduces intermediate oxocarbenium ion instability, suppressing byproduct formation (e.g., oligomers) .

Experimental Validation: - Use Hammett acidity (H0) to quantify BFIL acid strength.

- Employ Ellman’s assay to measure effective –SH content and correlate it with reaction selectivity .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Level: Basic

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR:

- FT-IR:

- C=O stretching at ~1720 cm<sup>-1</sup> (acrylate ester).

- O–H (phenolic) at ~3400 cm<sup>-1</sup> (if residual hydroxyl groups remain) .

Advanced Tip: Use HSQC or HMBC NMR to resolve overlapping signals in the fluorene aromatic region.

How can researchers resolve discrepancies in DSC measurements of the compound’s glass transition temperature (Tg)?

Level: Advanced

Methodological Answer:

Inconsistent Tg values may arise from:

- Sample Purity: Trace solvents (e.g., THF) plasticize the matrix. Purify via column chromatography and dry under vacuum (50°C, 24 hr) before analysis .

- Heating Rate: Use rates ≤10°C/min to avoid thermal lag.

- Crosslinking: Pre-polymerize samples to assess Tg shifts due to residual acrylate reactivity .

Validation: Compare with TGA data to rule out decomposition overlapping with Tg.

What experimental design principles apply when evaluating this diacrylate’s role in copolymerization for high-performance polymers?

Level: Advanced

Methodological Answer:

- Monomer Ratios: Vary the diacrylate content (5–20 wt%) in epoxy or polycarbonate formulations to study crosslinking density via DMA (storage modulus vs. temperature) .

- Kinetic Studies: Use photo-DSC to measure polymerization rates under UV irradiation, correlating light intensity (mW/cm<sup>2</sup>) with conversion efficiency.

- Morphology Analysis: TEM or AFM can reveal phase separation in copolymers, influenced by the rigid fluorene core .

What storage conditions are recommended to preserve the compound’s reactivity and prevent premature polymerization?

Level: Basic

Methodological Answer:

- Temperature: Store at –20°C in amber vials to inhibit thermal/photoinitiated radical polymerization .

- Atmosphere: Use argon or nitrogen headspace to exclude moisture and oxygen, which can hydrolyze acrylate esters .

- Stabilizers: Add 100–200 ppm of hydroquinone or MEHQ as radical inhibitors .

How can researchers address conflicting NMR data when characterizing byproducts from incomplete acrylation?

Level: Advanced

Methodological Answer:

- Byproduct Identification: Use LC-MS or MALDI-TOF to detect oligomers or residual hydroxyl intermediates.

- Quantitative <sup>13</sup>C NMR: Integrate carbonyl peaks (δ 165–170 ppm) to calculate acrylation efficiency.

- Reaction Optimization: Increase acryloyl chloride stoichiometry (1.5–2.0 eq) and extend reaction time to 24 hr .

What strategies mitigate challenges in scaling up the synthesis while maintaining high regioselectivity?

Level: Advanced

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic acrylation steps, reducing hotspots that degrade selectivity .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor real-time conversion .

- Catalyst Recycling: BFILs can be recovered via aqueous extraction (≥3 cycles) without significant activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.